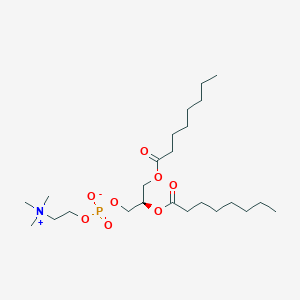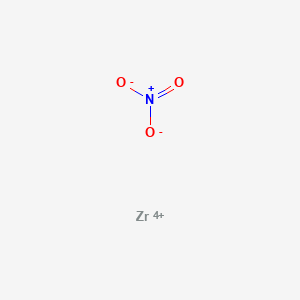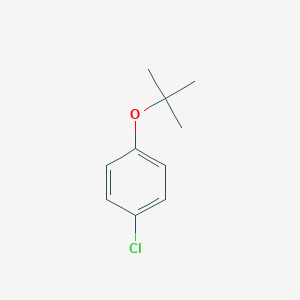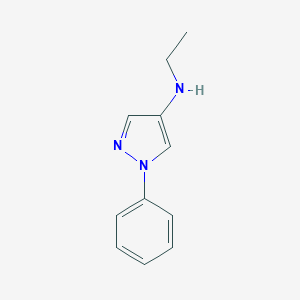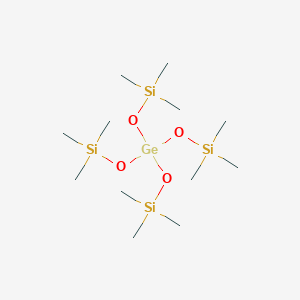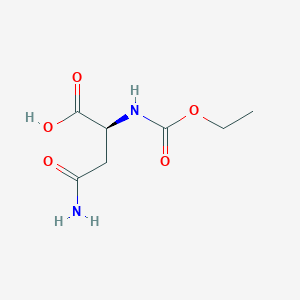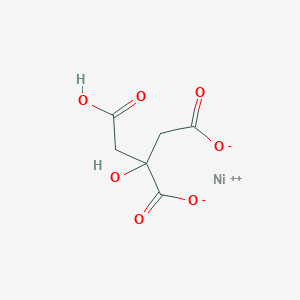
Nickel(2+) hydrogen citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) hydrogen citrate is a chemical compound with the molecular formula Ni(H2Cit)2. It is a coordination compound that contains nickel ions and citrate ligands. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biological and chemical research.
Wirkmechanismus
The mechanism of action of nickel(2+) hydrogen citrate is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate various organic molecules and facilitate their reactions. Additionally, it can also form coordination complexes with other molecules, which can further enhance its catalytic activity.
Biochemische Und Physiologische Effekte
Nickel(2+) hydrogen citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using nickel(2+) hydrogen citrate in laboratory experiments is its excellent catalytic activity. Additionally, it is relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, its potential toxicity and limited solubility in water can also be considered as limitations.
Zukünftige Richtungen
There are several potential future directions for research on nickel(2+) hydrogen citrate. One area of interest is in the development of new and improved synthesis methods that can enhance its catalytic activity and solubility. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields, such as drug discovery and environmental remediation.
Synthesemethoden
Nickel(2+) hydrogen citrate can be synthesized using various methods, including chemical precipitation and complexation reactions. One of the most common methods for synthesizing this compound is by reacting nickel acetate with citric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified using various techniques, such as filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Nickel(2+) hydrogen citrate has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of catalysis, where it has been shown to exhibit excellent catalytic activity in various organic reactions. Additionally, it has also been used in the synthesis of various metal-organic frameworks (MOFs) and other coordination compounds.
Eigenschaften
CAS-Nummer |
18721-51-2 |
|---|---|
Produktname |
Nickel(2+) hydrogen citrate |
Molekularformel |
C6H6NiO7 |
Molekulargewicht |
248.8 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
PVQDBEUVVVTFSY-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
Kanonische SMILES |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
Andere CAS-Nummern |
18721-51-2 |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
nickel(2+) hydrogen citrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



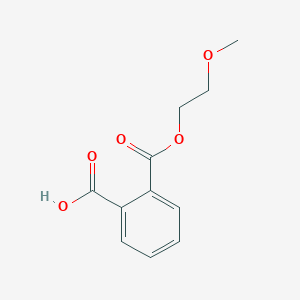
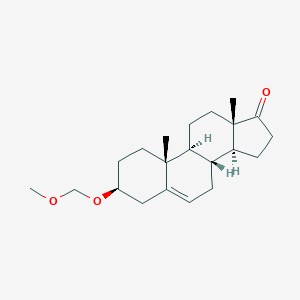
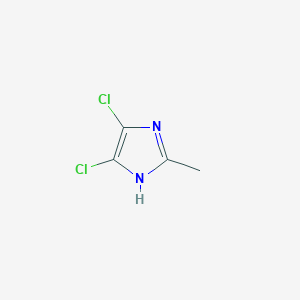
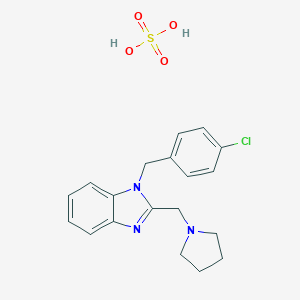
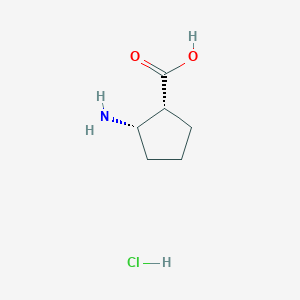
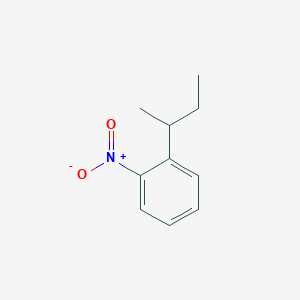
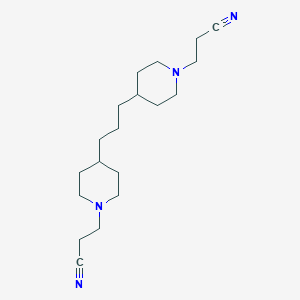
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
